Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2,5-dimethoxyphenylamine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: A similar compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An important intermediate in the synthesis of biologically active compounds.
Uniqueness
Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl, amino, and dimethoxyphenyl groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1354953-41-5 |
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Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3 |
InChI Key |
JIBZJEAOIXHVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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